7-Benzyloxy-1H-indazole-3-carboxylic acid
Description
Significance of Indazole Derivatives in Medicinal Chemistry and Related Fields
Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, solidifying their importance in drug discovery. These derivatives have been successfully developed into drugs targeting a variety of diseases. The structural versatility of the indazole nucleus allows it to interact with a wide range of biological targets, including enzymes and receptors. tandfonline.com Consequently, indazole derivatives have been investigated and approved for use as anti-inflammatory, anticancer, antiemetic, and antipsychotic agents. researchgate.net The development of these drugs highlights the indazole scaffold's ability to serve as a robust platform for generating novel therapeutics.
Overview of Substituted Indazoles in Bioactive Molecules
The strategic placement of various substituents on the indazole ring system is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a compound. The bioactivity of indazole derivatives is highly dependent on the nature and position of these substituents. For instance, the substitution at the N1 position of the indazole ring is often crucial for activity, while modifications at other positions can influence target binding and metabolic stability.
Several clinically successful drugs incorporate a substituted indazole moiety. For example, Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, features a substituted indazole core. Similarly, Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, both contain the indazole scaffold. These examples underscore the broad therapeutic applicability of substituted indazoles.
Rationale for Research Focus on 7-Benzyloxy-1H-indazole-3-carboxylic acid
The specific focus on this compound stems from its strategic utility as a key intermediate in the synthesis of more complex and potent bioactive molecules. This compound offers several advantages for medicinal chemists. The carboxylic acid group at the 3-position provides a convenient handle for further chemical modifications, such as the formation of amides, which are common in many biologically active compounds.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| CAS Number | 177941-17-2 |
| Appearance | Off-white to pale yellow solid |
| Primary Use | Intermediate in pharmaceutical synthesis |
The strategic design and synthesis of novel compounds originating from this compound continue to be an active area of research, with the potential to yield new and improved treatments for a range of human diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenylmethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVAAEXVMARVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614418 | |
| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177941-17-2 | |
| Record name | 7-(Phenylmethoxy)-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177941-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Analog Synthesis of 7 Benzyloxy 1h Indazole 3 Carboxylic Acid
Esterification and Amidation at the C-3 Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a key functional handle for derivatization, readily undergoing reactions such as esterification and amidation to produce a wide array of analogs. chemimpex.com
The conversion of the C-3 carboxylic acid to an amide is a common and versatile modification. This transformation is typically achieved through standard peptide coupling protocols. The carboxylic acid is activated in situ using a coupling agent, which facilitates the reaction with a primary or secondary amine. Common coupling systems include the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBT) to improve efficiency and minimize side reactions. A tertiary amine base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is usually added to neutralize the acid formed during the reaction. researchgate.net The reaction is typically carried out in an aprotic polar solvent like N,N-Dimethylformamide (DMF) at room temperature. This method allows for the introduction of a diverse range of amine-containing fragments, leading to a large library of N-substituted indazole-3-carboxamides. researchgate.net
Table 1: Representative Conditions for Indazole-3-carboxamide Synthesis This table is interactive. You can sort and filter the data.
| Amine (R-NH₂) | Coupling Agents | Base | Solvent | Reference(s) |
|---|---|---|---|---|
| Substituted aryl or aliphatic amines | EDC·HCl, HOBT | TEA | DMF | |
| N-benzylamine | EDC·HCl, HOBT | TEA | DMF | |
| N-(2-morpholinoethyl)amine | EDC·HCl, HOBT | TEA | DMF | researchgate.net |
Esterification of the C-3 carboxylic acid provides another major route for derivatization. Several standard methods can be employed for this conversion.
One of the most direct methods is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of the desired alcohol under acidic catalysis. beilstein-journals.org A strong mineral acid, such as sulfuric acid (H₂SO₄), is typically used as the catalyst. This is an equilibrium-driven reaction, and using the alcohol as the solvent helps to shift the equilibrium towards the product. beilstein-journals.org
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride. Treatment of 7-Benzyloxy-1H-indazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride effectively produces the corresponding indazole-3-carbonyl chloride. This highly electrophilic intermediate can then be reacted with a wide range of alcohols, including polyols like glycerol, to form the desired ester under mild conditions. google.com
Another approach involves the reaction of the carboxylate salt of the indazole with an alkyl halide. The carboxylic acid is first deprotonated with a base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the sodium carboxylate. This salt is then treated with an electrophilic reagent, like 2-chloroethanol, in a polar aprotic solvent such as DMF to yield the corresponding ester via nucleophilic substitution. google.com
Table 2: Selected Methods for Indazole-3-carboxylic Acid Ester Synthesis This table is interactive. You can sort and filter the data.
| Alcohol / Reagent(s) | Method | Key Conditions | Reference(s) |
|---|---|---|---|
| Methanol (MeOH) | Fischer Esterification | Reflux with catalytic H₂SO₄ | beilstein-journals.org |
| Glycerol | Via Acid Chloride | 1. SOCl₂; 2. Glycerol, Phenol, Reflux | google.com |
| 2-Chloroethanol | Alkylation of Carboxylate Salt | 1. Convert to Na⁺ salt; 2. ClCH₂CH₂OH, DMF | google.com |
Modifications of the Benzyloxy Substituent
The benzyloxy group at the C-7 position offers further opportunities for analog synthesis. Modifications can be introduced by altering the aromatic ring of the benzyl (B1604629) group or by changing the length and structure of the methylene (B1212753) linker.
The synthesis of this compound typically involves the benzylation of a 7-hydroxy-indazole precursor using a benzyl halide (e.g., benzyl bromide) and a base. By employing substituted benzyl halides in this step, a variety of analogs with modified aromatic rings can be readily prepared. This strategy allows for the introduction of various electronic and steric features onto the phenyl ring. For instance, using benzyl halides bearing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can systematically probe structure-activity relationships. google.com
Table 3: Examples of Substituted Benzyl Halides for Analog Synthesis This table is interactive. You can sort and filter the data.
| Substituted Benzyl Halide | Resulting Substituent on Phenyl Ring |
|---|---|
| 4-Chlorobenzyl chloride | 4-Chloro |
| 2,4-Dichlorobenzyl chloride | 2,4-Dichloro |
| 4-Methylbenzyl bromide | 4-Methyl |
| 4-Methoxybenzyl chloride | 4-Methoxy |
The length and substitution pattern of the linker between the C-7 oxygen and the phenyl ring can be modified. Instead of the standard benzyl group (-CH₂-Ph), longer or branched linkers can be installed. This is accomplished by using different alkylating agents during the ether synthesis step with the 7-hydroxy-indazole precursor. For example, using a 2-phenylethyl halide or tosylate would result in a homologated linker (-CH₂CH₂-Ph), creating a 7-(2-phenylethoxy) derivative. This modification alters the flexibility and spatial orientation of the terminal phenyl ring relative to the indazole core.
Substitutions on the Indazole Ring System
The indazole ring itself presents sites for further functionalization, primarily at the N-1 nitrogen and, to a lesser extent, via electrophilic substitution on the fused benzene (B151609) ring.
Alkylation of the N-H proton of the pyrazole (B372694) ring is a common modification for indazole derivatives. This reaction typically proceeds by treating the indazole with a base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide or tosylate. d-nb.infonih.gov This reaction can produce a mixture of N-1 and N-2 alkylated isomers. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent) and the nature of the substituents already present on the indazole ring. d-nb.info For indazoles with a substituent at the C-7 position, such as a nitro or carboxylate group, N-alkylation has been shown to proceed with high regioselectivity, favoring the N-2 position. nih.gov This preference is attributed to steric hindrance at the N-1 position caused by the adjacent C-7 substituent. nih.gov
Electrophilic aromatic substitution (EAS) on the fused benzene ring of the indazole nucleus is also theoretically possible, though more challenging. The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. msu.eduyoutube.com Conversely, the 7-benzyloxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen. libretexts.org These competing effects make predicting the site of substitution complex. The activating benzyloxy group would direct an incoming electrophile to the C-6 position, while the deactivating effect of the pyrazole ring would disfavor substitution at C-4 and C-6. Therefore, forcing conditions may be required for reactions like nitration or halogenation, and careful optimization would be necessary to achieve selective substitution.
Introduction of Additional Functional Groups on the Benzene Moiety
The synthesis of analogs of this compound bearing additional substituents on the benzene ring is a common strategy to modulate the compound's physicochemical and biological properties. Rather than direct electrophilic substitution on the pre-formed indazole ring system, the more prevalent and regiochemically controlled method involves the synthesis of the indazole core from an already functionalized precursor.
This approach typically begins with a substituted aniline (B41778) derivative, which is then used to construct the bicyclic indazole system. This ensures precise control over the position and nature of the new functional group. For example, starting with appropriately substituted 2-aminobenzonitriles or o-toluidine (B26562) derivatives allows for the introduction of a wide array of functional groups such as halogens, nitro groups, alkyls, and alkoxy groups at positions 4, 5, or 6 of the indazole ring.
The general synthetic pathway involves the diazotization of a substituted anthranilic acid derivative, which then undergoes cyclization to form the desired substituted 1H-indazole-3-carboxylic acid. google.com The 7-benzyloxy group is often introduced at a suitable stage in the synthesis.
The table below illustrates how different precursors can be used to generate analogs of the target compound with various functional groups on the benzene ring.
| Starting Precursor Example | Resulting Functional Group on Indazole Ring | Position of Functionalization |
| 4-Fluoro-2-nitro-6-(benzyloxy)toluene | Fluoro (F) | 5-Fluoro |
| 4-Chloro-2-nitro-6-(benzyloxy)toluene | Chloro (Cl) | 5-Chloro |
| 4-Methyl-2-nitro-6-(benzyloxy)toluene | Methyl (CH₃) | 5-Methyl |
| 5-Nitro-2-aminobenzonitrile | Nitro (NO₂) | 6-Nitro |
This precursor-based strategy provides a reliable and versatile method for accessing a diverse library of analogs, enabling detailed investigation into how substituents on the benzene moiety influence molecular interactions and activity.
N-Alkylation Strategies
The alkylation of the nitrogen atoms in the pyrazole ring of this compound is a critical derivatization step, as the position of the N-alkyl group significantly impacts the compound's biological profile. Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N-1 and N-2 alkylated regioisomers, making regioselective synthesis a significant challenge. nih.gov
The ratio of these isomers is influenced by several factors, including the nature and position of substituents on the indazole ring, the choice of base and solvent, and the type of alkylating agent used. nih.gov
Factors Influencing Regioselectivity:
Substituents: The electronic properties of substituents on the indazole ring play a crucial role. For indazoles with substituents at the C-7 position, such as a nitro (NO₂) or methoxycarbonyl (CO₂Me) group, a high degree of N-2 regioselectivity is often observed. nih.govresearchgate.net This is attributed to steric hindrance at the N-1 position and the electronic influence of the C-7 substituent. While the 7-benzyloxy group is less electron-withdrawing than a nitro group, its steric bulk can similarly favor alkylation at the N-2 position.
Reaction Conditions: The choice of base and solvent system is paramount for controlling the N-1/N-2 ratio. Studies on various indazole scaffolds have shown that using sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 alkylated product. nih.govd-nb.info Conversely, conditions such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) may lead to different isomeric ratios. The interaction between the indazole anion, the cation from the base, and the solvent molecules dictates the accessibility of the N-1 and N-2 positions to the alkylating agent. nih.gov
The table below summarizes common N-alkylation strategies and their general outcomes on substituted indazole scaffolds, which are applicable to this compound and its esters.
| Alkylating Agent | Base / Solvent | Predominant Isomer | Rationale / Notes |
| Alkyl Halides (e.g., Pentyl Bromide) | NaH / THF | N-1 | This system often demonstrates high N-1 selectivity for a variety of C-3 substituted indazoles. nih.govresearchgate.net |
| Benzyl Bromide | K₂CO₃ / DMF | Mixture of N-1 and N-2 | A common method that often yields mixtures, requiring chromatographic separation. |
| Alkyl Tosylates | NaH / THF | N-1 | Tolerated well in N-1 selective protocols, similar to alkyl halides. nih.gov |
| Various Alkyl Halides | Cs₂CO₃ / Acetonitrile (B52724) | N-2 | For certain indazoles, cesium carbonate can promote N-2 alkylation. nih.gov |
Given the challenges in achieving complete regioselectivity, the synthesis of a specific N-alkylated analog of this compound often requires careful optimization of reaction conditions followed by meticulous purification to isolate the desired isomer. nih.gov
Structure Activity Relationship Sar Investigations of 7 Benzyloxy 1h Indazole 3 Carboxylic Acid Derivatives
Influence of the Benzyloxy Group on Biological Activity
The benzyloxy group at the 7-position of the indazole ring plays a significant role in modulating the pharmacological activity of its derivatives. This group, also referred to as a phenylmethoxy group, can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. chemimpex.com
Research on related heterocyclic structures, such as chalcones, has demonstrated that the position and nature of a benzyloxy substituent can dramatically impact biological activity. For instance, in a series of chalcone-based monoamine oxidase B (MAO-B) inhibitors, analogs with a benzyloxy group at the para-position of a phenyl ring showed significantly higher inhibitory activity compared to those with an ortho-positioned group. nih.gov This suggests that the spatial arrangement of the benzyloxy moiety is critical for optimal binding to the target enzyme. Furthermore, the benzyloxy group, being an electron-donating group, was found to have a more beneficial impact on activity than electron-withdrawing groups. nih.gov
In the context of 7-Benzyloxy-1H-indazole-3-carboxylic acid, the benzyloxy group's primary influence is likely through:
Steric Interactions: The bulky nature of the benzyloxy group can provide favorable van der Waals interactions within a receptor's binding pocket, enhancing affinity and selectivity.
Electronic Effects: The oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions.
The precise impact of the 7-benzyloxy group is target-dependent, but its presence is a key feature in the design of indazole derivatives for various therapeutic applications, including anticancer and anti-inflammatory research. chemimpex.com
| Feature of Benzyloxy Group | Potential Influence on Biological Activity |
| Position (C7) | Dictates spatial orientation within the binding site. |
| Size/Bulk | Can provide steric hindrance or favorable van der Waals contacts. |
| Electronic Nature | Acts as a hydrogen bond acceptor and participates in aromatic interactions. |
Role of the Carboxylic Acid Functionality in Molecular Interactions
The carboxylic acid group at the 3-position of the indazole ring is a critical functional group that profoundly influences the molecule's physicochemical properties and its interactions at a molecular level. chemimpex.com Carboxylic acids are prevalent in pharmaceuticals, with approximately 25% of all commercialized drugs containing this moiety. wiley-vch.de
The primary roles of the carboxylic acid functionality include:
Target Binding: The carboxylate group is ionizable at physiological pH and can form strong ionic bonds (salt bridges) and hydrogen bonds with key residues in a biological target, such as arginine and tyrosine. wiley-vch.deresearchgate.net This is a common binding motif for many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. researchgate.net
Solubility and Pharmacokinetics: The introduction of a carboxylic acid group generally increases a compound's water solubility, which can improve its pharmacokinetic profile. wiley-vch.de It also affects drug transport and distribution. researchgate.net
Synthetic Handle: The carboxylic acid is a versatile functional group that allows for easy chemical modification. chemimpex.com It can be converted into esters, amides, and other derivatives to fine-tune the compound's properties, a strategy often used to create prodrugs with reduced gastrointestinal side effects. researchgate.net
Modification of this group, for instance through esterification, is a common strategy to alter the molecule's properties. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, a technique used to improve bioavailability or reduce local toxicity. researchgate.net
| Function of Carboxylic Acid | Mechanism of Action | Example in Drug Design |
| Molecular Recognition | Forms ionic and hydrogen bonds with target residues (e.g., Arg, Tyr). researchgate.net | NSAID binding to COX enzymes. researchgate.net |
| Solubility Enhancement | Ionization at physiological pH increases aqueous solubility. wiley-vch.de | Improving drug formulation and bioavailability. chemimpex.com |
| Chemical Derivatization | Serves as a precursor for esters and amides. chemimpex.com | Creation of prodrugs to mitigate side effects. researchgate.net |
Impact of Substituents at N1 and N2 Positions on Activity
The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, leading to two different series of isomers. The position of the substituent significantly affects the molecule's properties and biological activity, as the N1 and N2 isomers often exhibit distinct pharmacological profiles. nih.gov
Generally, the N1-substituted isomers are thermodynamically more stable, while the N2 isomers are often favored kinetically during synthesis. nih.gov The choice of reaction conditions, including the base and solvent, can influence the ratio of N1 to N2 alkylated products. nih.govresearchgate.net For indazole-3-carboxylic acid derivatives, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving selective N1 alkylation. researchgate.net
SAR studies on various indazole series have highlighted the importance of the N1 substituent:
In a series of N1-substituted 1H-indazole-3-hydroxamic acids, the nature of the acyl radical at the N1 position was crucial for anti-arthritic effects in preclinical models. nih.gov Specifically, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated significant anti-arthritic activity. nih.gov
For synthetic cannabinoids based on the indazole-3-carboxamide scaffold, the N1-alkyl group is essential for binding to cannabinoid receptors. researchgate.net
In the development of antispermatogenic agents, 1-benzyl-1H-indazole-3-carboxylic acids, such as 1-(o-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have been studied, indicating the importance of the N1-benzyl group for this specific activity. google.com
| Position | General Stability | Influence of Substituent | Example of Activity |
| N1 | Thermodynamically more stable. nih.gov | Crucial for anti-inflammatory and cannabinoid receptor activity. researchgate.netnih.gov | 1-p-Chlorobenzoyl group linked to anti-arthritic effects. nih.gov |
| N2 | Kinetically favored in some reactions. nih.gov | Often results in different pharmacological profiles compared to N1 isomers. nih.gov | N-2 isomers show distinct NMR spectra due to different electronic environments. nih.gov |
Effects of Modifying the Indazole Core on Pharmacological Profiles
Modifying the benzene (B151609) portion of the indazole core by introducing various substituents can significantly alter the pharmacological profile of the resulting derivatives. nih.gov These modifications can fine-tune the electronic properties, steric profile, and metabolic stability of the molecule. researchgate.net
The position and nature of substituents on the indazole ring can direct the compound's activity towards different therapeutic areas:
Anti-hypertensive Agents: A 7-chloro substitution, as seen in 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole, has been associated with activity against hypertension. nih.gov
Cardioprotective and Anti-inflammatory Agents: The introduction of nitro groups, such as in 7-nitroindazole, has been explored for its effects in vagal bradycardia, hypertension, and inflammation. nih.gov
Kinase Inhibitors: In the development of kinase inhibitors for cancer therapy, substitutions on the indazole ring are critical for achieving selectivity and potency. nih.gov For example, Pazopanib, a tyrosine kinase inhibitor, features a methyl substituent on the indazole core. nih.gov
Metabolic Stability: In a study aimed at developing mineralocorticoid receptor antagonists, the introduction of a fluorine atom at the 6-position of the indazole core led to a potent compound with excellent metabolic stability. researchgate.net
This highlights that even small changes to the indazole core can lead to substantial differences in biological activity, selectivity, and pharmacokinetic properties.
| Indazole Core Modification | Example Compound/Class | Resulting Pharmacological Profile |
| Substitution at C7 | 7-Nitroindazole, 7-Chloroindazoles nih.gov | Anti-hypertensive, anti-inflammatory effects. nih.gov |
| Substitution at C5/C6 | 6-Fluoroindazole derivatives researchgate.net | Improved metabolic stability, potent MRA activity. researchgate.net |
| General Substitution | Pazopanib (kinase inhibitor) nih.gov | Anticancer activity through tyrosine kinase inhibition. nih.gov |
Design Principles for Optimized Analogs
Based on the structure-activity relationships discussed, several key principles can be formulated for the design of optimized analogs derived from this compound. The goal is to modulate potency, selectivity, and pharmacokinetic properties by systematically modifying its core components.
Retention of Key Functional Groups: The carboxylic acid at the C3 position is often essential for target binding through ionic and hydrogen bond interactions. researchgate.net This group should generally be retained, or it could be masked as a prodrug (e.g., an ester) to improve bioavailability or reduce gastrointestinal toxicity. researchgate.net
Strategic Modification of the Benzyloxy Group: The 7-benzyloxy group is a significant contributor to activity. chemimpex.com Optimization strategies could involve:
Altering the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyloxy moiety to fine-tune electronic interactions with the target.
Replacing the Phenyl Group: Substituting the phenyl group with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility.
Systematic Exploration of N1 and N2 Substituents: Since substitution at the N1 position is often crucial for activity, a library of analogs with diverse N1-alkyl or N1-acyl groups should be synthesized. nih.govnih.gov The size, lipophilicity, and hydrogen bonding potential of these substituents should be varied to probe the binding pocket of the target enzyme or receptor. researchgate.net
Decoration of the Indazole Core: Introducing small, strategic substituents (e.g., fluorine, chlorine, methyl) onto the benzene portion of the indazole ring (positions 4, 5, and 6) can enhance metabolic stability, improve cell permeability, and increase target affinity and selectivity. nih.govresearchgate.net
By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with improved pharmacological profiles for a range of therapeutic applications.
Pharmacological and Biological Activities of 7 Benzyloxy 1h Indazole 3 Carboxylic Acid and Its Analogs
General Overview of Indazole Pharmacological Potential
The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. researchgate.netbohrium.com While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities. nih.gov This structural motif is considered a "privileged scaffold" due to its ability to bind to multiple biological targets, leading to a wide spectrum of therapeutic effects. rsc.org
Indazole-containing compounds have been extensively investigated and are recognized for their potential in treating a variety of diseases. rsc.orgrsc.org The diverse biological activities reported for indazole derivatives include anticancer, anti-inflammatory, antimicrobial (antibacterial, antifungal, antiprotozoal), analgesic, anti-HIV, and anti-diabetic properties. researchgate.netbohrium.comnih.govresearchgate.netnih.gov The versatility of the indazole core allows for functionalization at various positions, enabling the synthesis of compounds with tailored activities and improved potency. nih.gov Several FDA-approved drugs, such as the anticancer agents Pazopanib, Niraparib, and Axitinib, as well as the anti-inflammatory drug Benzydamine, feature the indazole core, underscoring its therapeutic significance. bohrium.comrsc.orgnih.gov
Anticancer Research
The indazole scaffold is a key component in a multitude of compounds developed for cancer therapy. researchgate.netrsc.org Research has demonstrated that derivatives of indazole can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov The compound 7-Benzyloxy-1H-indazole-3-carboxylic acid, in particular, serves as a valuable building block in the synthesis of novel indazole derivatives with potential anticancer activities. chemimpex.com
A primary focus of anticancer research on indazole analogs is their ability to inhibit the proliferation of cancer cells. Numerous studies have reported potent antiproliferative activity of indazole derivatives against a wide range of human cancer cell lines. nih.govresearchgate.net For instance, one study reported a series of indazole derivatives with one compound, 2f, showing potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Another series of novel polysubstituted indazoles demonstrated significant antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values between 0.64 and 17 µM. nih.gov Similarly, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity across a broad panel of hematologic and solid tumor cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected Indazole Analogs This is an interactive table. You can sort and filter the data.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 2f | Various | 0.23–1.15 | rsc.orgrsc.org |
| Polysubstituted Indazoles | A2780, A549 | 0.64–17 | nih.gov |
| Compound 6o | K562 (Leukemia) | 5.15 | nih.gov |
| Compound 6o | HEK-293 (Normal) | 33.2 | nih.gov |
| Compound 7b | A549 (Lung) | 0.26 (GI50) | nih.gov |
Beyond inhibiting proliferation, indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. Studies have shown that certain indazole compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org This activity is often linked to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org
In addition to inducing apoptosis, some indazole analogs can interfere with the normal progression of the cell cycle. nih.gov This disruption can halt the division of cancer cells. Certain polysubstituted indazoles have been observed to cause a block in the S phase of the cell cycle, while another derivative, molecule 7d, caused a significant increase of cells in the G2/M phase. nih.gov Other pyrazole-carboxylic acid derivatives have been shown to arrest the cell cycle at the G0/G1 interphase. nih.gov This modulation of the cell cycle represents another key pathway through which these compounds exert their anticancer effects. nih.gov
The anticancer and anti-inflammatory activities of indazole derivatives are often linked to their ability to inhibit specific enzymes.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed at sites of inflammation and in various cancers. nih.gov Its inhibition is a key therapeutic strategy. A series of novel indazole derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov One particularly potent compound, designated as 16 , exhibited an IC50 value of 0.409 µM for COX-2 with excellent selectivity over the related COX-1 enzyme. nih.govnih.gov Molecular docking studies suggest that indazole-based inhibitors can fit effectively into the active site of the COX-2 enzyme, similar to reference drugs like celecoxib. researchgate.net
Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in processes like pH regulation, which is often dysregulated in tumors. nih.govunifi.it Specific isoforms, such as CA IX and CA XII, are associated with tumors and represent attractive targets for anticancer drugs. unifi.it While the primary class of CA inhibitors are sulfonamides, other chemical scaffolds are being explored. nih.gov Carboxylic acids have been identified as a class of non-classical CA inhibitors. unifi.it Research into sulfonamides incorporating heterocyclic rings, which share structural similarities with indazoles, has led to the identification of potent and isoform-selective inhibitors of tumor-associated CAs. nih.govunifi.it For example, a series of benzo[d]thiazole-6-sulfonamides produced several subnanomolar inhibitors against the tumor-associated hCA IX isoform. unifi.it
Anti-Inflammatory Activity
The indazole scaffold is a cornerstone in the development of compounds with anti-inflammatory properties. bohrium.comresearchgate.netnih.gov The anti-inflammatory drug Benzydamine is a well-known example of an indazole-containing therapeutic. nih.govnih.gov The mechanism of action for many indazole-based anti-inflammatory agents is through the inhibition of key inflammatory mediators. bohrium.com
A primary target for these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which plays a central role in the inflammatory cascade by producing prostaglandins. bohrium.comnih.gov By selectively inhibiting COX-2, these derivatives can reduce inflammation. nih.govresearchgate.net Research has led to the development of indazole derivatives with high selectivity and potent inhibitory activity against COX-2. nih.govmdpi.com For example, a study on 2H-indazole derivatives identified compounds with in vitro inhibitory activity against human COX-2, with computational models suggesting a binding mode similar to the selective COX-2 inhibitor rofecoxib. mdpi.com The development of such selective inhibitors is a key goal in creating anti-inflammatory drugs. rsc.org The anti-inflammatory potential is further supported by findings that some derivatives can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α. nih.govchemrxiv.org
Antimicrobial Efficacy
Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various pathogens including bacteria, fungi, and protozoa. nih.govresearchgate.netmdpi.com This makes the indazole nucleus a promising framework for the design of new antimicrobial agents. mdpi.com
In the realm of antibacterial research, coumarin-3-carboxylic acid, a related heterocyclic compound, has shown strong activity against several plant pathogenic bacteria, including Acidovorax citrulli and Ralstonia solanacearum, by disrupting the integrity of the cell membrane. frontiersin.org Other carboxylic acid derivatives have also been evaluated for their activity against Gram-positive bacterial strains. nih.gov
Regarding antiprotozoal activity, certain 2H-indazole derivatives have been found to be potent agents against intestinal and vaginal pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some of these synthesized compounds were significantly more potent than metronidazole, a standard reference drug. mdpi.com Furthermore, some 2,3-diphenyl-2H-indazole derivatives have also shown inhibitory effects against the yeasts Candida albicans and Candida glabrata, highlighting their potential as antifungal agents. mdpi.com
Receptor Binding and Modulation
Analogs of this compound have demonstrated significant activity at important neuronal receptors, including the nicotinic α-7 and serotonin (B10506) 5-HT3 receptors.
Nicotinic α-7 (α7) Receptor:
The nicotinic α-7 receptor is a ligand-gated ion channel involved in cognitive functions, and it is a therapeutic target for conditions like Alzheimer's disease and schizophrenia. google.com Certain indazole-3-carboxamides have been identified as potent agonists or partial agonists of the nicotinic α-7 receptor. google.com For instance, the compound N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide (RG3487) is a high-affinity agonist for the human α7 nAChR, with an equilibrium constant (Ki) of 6 nM and a median effective concentration (EC50) of 0.8 μM. google.com The development of such compounds highlights the potential of the indazole-3-carboxylic acid scaffold in modulating this key receptor.
5-HT3 Receptors:
The 5-HT3 receptor, a cation-selective ion channel, is a well-established target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.gov A number of indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. researchgate.net
Alterations to the aromatic nucleus of precursor molecules led to the identification of a series of indazole carboxamides with high affinity for the 5-HT3 receptor but which were notably devoid of significant dopamine (B1211576) receptor antagonist properties. One of the most prominent examples is Granisetron, an indazole derivative that is a highly selective antagonist of the 5-HT3 receptor and is widely used clinically as an antiemetic. nih.gov The development of these antagonists, such as BRL 43694, demonstrated that the indazole nucleus is a key pharmacophore for potent 5-HT3 receptor blockade.
Table 1: Activity of Indazole Analogs as 5-HT3 Receptor Antagonists
| Compound | Description | Receptor Target | Activity |
| Granisetron | An indazole-based compound. | 5-HT3 Receptor | Potent and selective antagonist. nih.gov |
| BRL 43694 (6g) | An N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide. | 5-HT3 Receptor | Potent and selective antagonist. |
| Indazole-3-carboxamides | A series of derivatives developed from metoclopramide (B1676508) analogs. | 5-HT3 Receptor | Potent antagonists. |
Investigation of Spermatogenesis Inhibition
A significant area of research for indazole-3-carboxylic acid derivatives has been their potent, non-hormonal antispermatogenic activity, positioning them as potential male contraceptives. nih.govchemimpex.com
The mechanism of action involves the disruption of spermatogenesis, primarily by affecting the function of Sertoli cells and their adhesion to developing germ cells. nih.gov Compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) and its more potent analog, gamendazole, have been shown to induce the premature release of spermatids from the seminiferous epithelium, leading to infertility. nih.govchemimpex.com
Histological studies in rats treated with these compounds show disorganization of the seminiferous tubules, with a significant loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appear unaffected. chemimpex.com Gamendazole, in particular, has been shown to achieve a 100% infertility rate in male rats after a single oral dose. nih.gov
Further mechanistic studies have identified specific molecular targets. Gamendazole has been found to bind to Heat Shock 90-kDa Protein 1 Beta (HSP90AB1, also known as HSP90β) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells. nih.gov This interaction is believed to initiate a signaling pathway involving AKT1 and NFκB, leading to an increase in Interleukin 1 Alpha (IL-1α) transcription. nih.govnih.gov Elevated IL-1α is known to disrupt the integrity of Sertoli cell-spermatid junctions, providing a molecular basis for the observed exfoliation of germ cells. nih.gov
Table 2: Research Findings on Spermatogenesis Inhibition by Indazole Analogs
| Compound | Key Findings | Mechanism of Action |
| Gamendazole | Achieved 100% infertility in rats after a single 6 mg/kg oral dose. nih.gov Fertility returned in a majority of animals. nih.gov | Targets Sertoli cells; binds to HSP90AB1 and EEF1A1, leading to disruption of Sertoli-spermatid junctions. nih.govnih.gov Inhibits inhibin B production by Sertoli cells. nih.gov |
| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | A potent inhibitor of spermatogenesis. nih.gov Induces premature release of germ cells from the seminiferous epithelium. nih.gov | Disrupts the respiratory process in cells with condensed mitochondria, such as certain germ cells. nih.gov |
| 1-Halobenzyl-1H-indazole-3-carboxylic acids | A class of compounds showing potent antispermatogenic activity in rats. chemimpex.com | Causes disorganization of seminiferous tubules and loss of spermatocytes and spermatids. chemimpex.com |
Other Reported Biological Activities
The versatile indazole scaffold has been explored for a variety of other therapeutic applications. nih.govresearchgate.net
Anti-arrhythmic Activity: The indazole nucleus is found in compounds possessing a wide range of pharmacological properties, including anti-arrhythmic activities. nih.gov The structural diversity of indazole derivatives allows for their interaction with various cardiovascular targets. researchgate.net
Anti-HIV Activity: Several studies have identified the indazole scaffold as a promising starting point for the development of novel anti-HIV agents. nih.gov Indazole-containing compounds have been investigated as inhibitors of key viral enzymes, such as HIV protease. researchgate.net
Antipyretic Activity: As part of their broader effects on the central nervous system (CNS), indazole derivatives have been reported to possess antipyretic properties. researchgate.net
Dopamine Antagonism: The interaction of indazole derivatives with dopamine receptors presents a nuanced picture. Research focused on developing 5-HT3 antagonists from indazole-3-carboxylic acids specifically sought to eliminate dopamine antagonist properties to improve selectivity. Conversely, other research programs have intentionally designed multi-target ligands based on indazole and piperazine (B1678402) scaffolds to act as antagonists at dopamine D2, as well as serotonin, receptors for the treatment of schizophrenia. This demonstrates that the indazole core can be chemically modified to either avoid or engage dopamine receptors depending on the therapeutic goal.
Mechanistic Investigations at the Molecular and Cellular Levels
Molecular Target Identification and Validation
Research into the pharmacological potential of indazole derivatives has led to the identification of specific molecular targets. Derivatives of 7-benzyloxy-1H-indazole-3-carboxylic acid have been investigated for their ability to modulate the activity of key proteins involved in disease pathways. One significant target identified for a closely related series of compounds, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, is the Sphingosine-1-Phosphate Receptor 1 (S1P1). nih.gov
S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. nih.gov The modulation of this receptor is a validated strategy for the treatment of autoimmune diseases, such as multiple sclerosis. nih.gov Compounds that act as functional antagonists at the S1P1 receptor can prevent the egression of lymphocytes, thereby sequestering them in the lymph nodes and preventing them from mounting an inflammatory attack on tissues. nih.gov
The validation of S1P1 as a target for indazole-based compounds stems from extensive structure-activity relationship (SAR) studies. These investigations have demonstrated that specific structural modifications to the indazole scaffold can lead to potent and selective S1P1 functional antagonism. The (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acid series, for example, was developed as centrally available S1P1 functional antagonists, highlighting the therapeutic potential of this chemical class. nih.gov
Table 1: Molecular Target Information for Indazole-Related Compounds
| Compound Class | Molecular Target | Therapeutic Area | Mechanism of Action |
|---|
Pathway Elucidation
The elucidation of the biological pathways affected by this compound derivatives is intrinsically linked to their molecular targets. By acting on S1P1, these compounds influence the sphingosine-1-phosphate signaling pathway, which is fundamental to immune cell regulation. nih.gov
This pathway governs the migration of lymphocytes, particularly T cells, from secondary lymphoid organs into the peripheral circulation and tissues. S1P exists in a concentration gradient between the blood/lymph and the lymphoid tissues, and lymphocytes follow this gradient via the S1P1 receptor to exit the lymph nodes. Functional antagonism of S1P1 disrupts this process, leading to a reversible reduction in circulating lymphocytes without causing broad immunosuppression. nih.gov
Furthermore, the S1P signaling pathway has implications beyond lymphocyte trafficking. For instance, the S1P4 receptor, another member of the S1P receptor family, is expressed on lymphocytes and dendritic cells and its absence can decrease the differentiation of T helper 17 (TH17) cells. nih.gov TH17 cells are a subset of T helper cells that are strongly associated with the development of multiple sclerosis, and their populations are typically elevated in the cerebrospinal fluid of patients. nih.gov By modulating S1P signaling, indazole derivatives can thus influence critical pathways in autoimmune inflammation. nih.gov
Mechanistic Insights into Synthetic Reactions
The synthesis of the 1H-indazole core, including derivatives like this compound, can be achieved through various chemical transformations. Mechanistic studies of these reactions provide fundamental insights into bond formation and molecular assembly.
Certain synthetic routes to indazole derivatives proceed through radical chain mechanisms. nih.gov For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes involves a benzyl (B1604629) C-H functionalization that is understood to follow a radical pathway. nih.gov Density Functional Theory (DFT) calculations have supported the involvement of a radical chain mechanism in this transformation. nih.gov Although not directly forming the 1H-indazole-3-carboxylic acid structure, these studies demonstrate the applicability of radical chemistry in constructing the indazole core.
Another relevant process is the radical-mediated decarboxylative C(sp³)-N cross-coupling, where alkyl radicals generated from diacyl peroxides react with nitrogen nucleophiles, including indazoles, to form N-alkylated products. organic-chemistry.org This type of mechanism involves three key phases:
Initiation: A radical initiator generates an initial radical species.
Propagation: A series of cyclic steps forms the product and regenerates the propagating radical.
Termination: Radicals combine to form non-radical side products.
These radical-based methods offer alternative pathways for the functionalization and synthesis of indazole-containing molecules. organic-chemistry.org
A common strategy for synthesizing 1-aryl-1H-indazoles involves a cyclization reaction initiated by deprotonation. nih.govnih.gov This pathway typically begins with the formation of an arylhydrazone from an appropriately substituted aromatic ketone or aldehyde. nih.gov The subsequent step involves the deprotonation of the N-H proton of the hydrazone using a base, such as potassium carbonate, in a polar aprotic solvent. nih.gov
The resulting arylhydrazone anion then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring and form the indazole core. nih.govnih.gov This mechanism is particularly effective when the aromatic ring contains an ortho-halogen (like fluorine) and an electron-withdrawing group (like nitro) to activate the ring for nucleophilic attack. nih.gov
Table 2: Key Steps in Deprotonation-Initiated Indazole Synthesis
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Arylhydrazone Formation | Aromatic ketone/aldehyde, Arylhydrazine, Acid catalyst |
| 2 | Deprotonation | Arylhydrazone, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |
This method has been developed into efficient one-pot domino processes for the synthesis of various substituted 1-aryl-1H-indazoles. nih.gov
The Staudinger-Aza-Wittig tandem reaction provides an elegant method for the formation of the N-N bond in the indazole ring system. rsc.org This one-pot process begins with the reaction of an aromatic azide (B81097) with a trialkylphosphine, such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. This initial step is known as the Staudinger reaction. rsc.org
In the subsequent intramolecular aza-Wittig reaction, the newly formed iminophosphorane cyclizes onto an ortho-positioned electrophilic nitrogen group, such as a nitroso moiety. This cyclization results in the formation of a 3H-indazole, which then tautomerizes to the more stable 1H-indazole product. This tandem mechanism has been successfully applied to the synthesis of a variety of 1H-indazoles, 1H-benzoindazoles, and 1H-azaindazoles from the corresponding (het)aryl azides. rsc.org
Electrosynthesis offers a green and efficient alternative for the synthesis and functionalization of indazole derivatives, avoiding the need for chemical oxidants or reductants. researchgate.netnih.gov Anodic oxidation, for instance, can generate reactive intermediates from unfunctionalized starting materials. nih.gov
In the context of carboxylic acids, pioneering work by Kolbe demonstrated that anodic oxidation can lead to radical decarboxylation, forming alkyl radicals. researchgate.net More recent developments have applied electrochemical methods to the functionalization of heterocycles. For example, an electrochemical method for the selective N1-acylation of indazoles has been reported. organic-chemistry.org In this process, the indazole is first reduced to form an indazole anion and hydrogen gas. The highly nucleophilic anion then reacts with an acid anhydride (B1165640) to achieve selective acylation at the N1 position. organic-chemistry.org
Furthermore, electrochemical methods can be used for C-H functionalization. The electrochemical oxidation of benzylic C(sp³)–H bonds can generate benzylic cations, which can then be trapped by nucleophiles, including carboxylic acids, to form esters. nih.gov While not a direct synthesis of the indazole ring, this mechanism is relevant for the modification of indazole derivatives that contain benzylic or carboxylic acid functionalities. The mechanism for benzylic functionalization proceeds via sequential electron-transfer, proton-transfer, and electron-transfer (ET/PT/ET) steps to form the cation intermediate. nih.gov
Tautomerism and its Implications in Biological Systems
The phenomenon of tautomerism is a critical consideration in the study of heterocyclic compounds like this compound, as it profoundly influences their chemical reactivity, physical properties, and, consequently, their biological activity. nih.gov Indazoles, also known as benzopyrazoles, are aromatic heterocyclic systems that can exist in different tautomeric forms due to the migration of a proton. nih.gov
The indazole nucleus typically exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.comnih.gov A third, less common form, 3H-indazole, is rarely observed. austinpublishinggroup.comresearchgate.net The equilibrium between these forms is a key determinant of the molecule's behavior in a biological environment. For the indazole core, the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form under most conditions. nih.govnih.govresearchgate.net This stability difference is a crucial factor in the synthesis and biological function of indazole derivatives. nih.gov
The specific tautomer present can dictate the molecule's ability to interact with biological targets such as enzymes and receptors. The different arrangement of hydrogen bond donors and acceptors in each tautomer affects the binding affinity and specificity. Although research focusing specifically on the tautomerism of this compound is not extensively detailed in publicly available literature, the principles governing the parent indazole scaffold provide a strong framework for understanding its potential behavior.
The biological and medicinal properties of indazoles have spurred significant research into their synthesis and functionalization. austinpublishinggroup.com Synthetic compounds containing the indazole nucleus exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net Notably, derivatives of both 1H- and 2H-indazoles have been developed as potent therapeutic agents, indicating that both tautomeric forms can serve as valuable scaffolds in drug design. researchgate.net For instance, the C-3 functionalization of 1H-indazoles has yielded valuable pharmaceutical precursors for treating cancer and inflammatory diseases. researchgate.net Conversely, certain 2H-indazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties. researchgate.net
The tautomeric state influences not only receptor binding but also pharmacokinetic properties like solubility and membrane permeability. The ability of a molecule to exist in different tautomeric forms can be advantageous, potentially allowing it to adapt to different microenvironments within the body, such as the nonpolar environment of a cell membrane versus the aqueous environment of the cytoplasm.
| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |
|---|---|---|
| Relative Stability | Thermodynamically more stable, generally the predominant form. nih.govnih.govresearchgate.net | Thermodynamically less stable. nih.govresearchgate.net |
| Common Name | Indazole | Isoindazole |
| Structural Form | Benzenoid | Quinoid |
| Biological Relevance | Common scaffold in many biologically active compounds, including anticancer and anti-inflammatory agents. researchgate.netchemimpex.com | Also serves as a scaffold for compounds with demonstrated biological activities, such as anti-inflammatory and antimicrobial actions. researchgate.net |
The substituents on the indazole ring can influence the tautomeric equilibrium. For this compound, the benzyloxy group at position 7 and the carboxylic acid group at position 3 are expected to modulate the electronic properties of the ring system. While the compound is named as a 1H-indazole, it is plausible that it exists in equilibrium with its 2H-tautomer in solution. The specific ratio of these tautomers in a physiological setting would depend on factors such as pH and the polarity of the local environment. This equilibrium is vital, as the different tautomers may exhibit distinct biological activities or affinities for their molecular targets. Therefore, understanding the tautomerism of this compound is fundamental to elucidating its mechanism of action at a molecular level.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. DFT calculations for indazole derivatives provide a detailed understanding of their physicochemical characteristics. nih.gov These calculations are typically performed using specific basis sets, such as B3LYP/6-311+, to ensure accuracy. nih.gov
Predicting Reactivity and Electrophilic/Nucleophilic Sites
DFT is employed to calculate various chemical reactivity descriptors. Fukui and Parr functions, derived from DFT, are used to identify the reactive electrophilic and nucleophilic centers within a molecule. irjweb.com The analysis of these descriptors helps in predicting how the molecule will interact with other reagents. For instance, the regions with the highest electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. This predictive capability is vital in designing synthetic pathways and understanding reaction mechanisms.
Energy Gap (HOMO-LUMO) Calculations
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter obtained from DFT calculations. irjweb.com This HOMO-LUMO gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity and polarizability. nih.gov The HOMO-LUMO gap is also used to understand charge transfer interactions within the molecule and has been correlated with bioactivity. irjweb.comnih.gov
Studies on various indazole derivatives have shown a range of HOMO-LUMO energy gaps, reflecting how different substituents affect the electronic properties of the indazole core. nih.gov
| Compound ID | Derivative Structure | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 8a | 1-Butyl-1H-indazole-3-carboxamide | -5.7591 | -0.9673 | 4.7918 |
| 8c | N-Benzyl-1-butyl-1H-indazole-3-carboxamide | -5.7591 | -1.2133 | 4.5458 |
| 8s | 1-Butyl-N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide | -6.1957 | -1.6313 | 4.5644 |
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution on the surface of a molecule. nih.govnih.gov
Visualization of Charge Distribution for Reactivity Prediction
MEP maps illustrate the electrostatic potential at different points on the electron density surface of a molecule, using a color scale to represent charge distribution. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov
For a molecule like 7-Benzyloxy-1H-indazole-3-carboxylic acid, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and benzyloxy groups, as well as the nitrogen atoms of the indazole ring, identifying these as likely sites for electrophilic interaction and hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. nih.gov These maps provide an intuitive visual guide to the molecule's reactivity. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.com This method is essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.gov
In Silico ADMET Profiling
The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug development. nih.gov In silico ADMET profiling uses computational models to predict these properties, helping to identify potential liabilities early in the discovery process. semanticscholar.orgresearchgate.net
These predictions assess the likely pharmacokinetic profile of the compound.
Absorption: Models predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability, indicating how well the compound might be absorbed after oral administration. frontiersin.org
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are calculated. High PPB can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, flagging the potential for drug-drug interactions.
Excretion: Properties related to how the body eliminates the compound, such as renal clearance, can also be estimated.
| ADMET Property | Predicted Parameter | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. |
| Caco-2 Permeability | Predicts passage across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the compound can reach the CNS. |
| Plasma Protein Binding (PPB) | Affects the concentration of free, active drug. | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Flags potential for drug-drug interactions. |
| Excretion | Total Clearance | Estimates the rate of removal from the body. |
Computational toxicology models screen for potential adverse effects. mdpi.com For this compound, these predictions would include:
Mutagenicity (Ames test): Predicts the potential of the compound to cause DNA mutations.
Carcinogenicity: Estimates the risk of the compound causing cancer.
Hepatotoxicity: Flags the potential for liver damage.
Cardiotoxicity (hERG inhibition): Predicts the risk of disrupting cardiac rhythm, a common reason for drug failure.
Computational NMR Predictions for Structural Elucidation
Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org These predictions are valuable for confirming the chemical structure of a newly synthesized compound by comparing the calculated spectrum to the experimental one. nih.govmdpi.comnih.gov For this compound, theoretical chemical shifts for each proton and carbon atom would be calculated to aid in its structural verification and characterization. researchgate.net
Synthetic Accessibility Scoring
The synthetic accessibility (SA) score is an algorithmically generated value that estimates how easily a molecule can be synthesized. researchgate.net The score typically ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). This prediction is based on the analysis of molecular complexity and the frequency of its structural fragments in databases of known molecules. nih.gov A low SA score for this compound would suggest that its production is straightforward, which is an important consideration for its practical application in research and development. rsc.org
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of indazole-3-carboxylic acid derivatives is a well-established area, but future research will prioritize the development of more efficient and environmentally sustainable methods. Traditional synthetic pathways can sometimes involve harsh conditions, multiple steps, and the use of hazardous reagents. Modern synthetic chemistry aims to overcome these limitations through innovative strategies.
Future efforts will likely focus on:
Catalyst-Based Approaches: The use of transition-metal and other catalysts has already shown promise in advancing indazole synthesis. researchgate.net Research into novel catalytic systems could lead to reactions with higher yields, greater selectivity, and milder operating conditions.
Green Chemistry Principles: Emphasis will be placed on synthetic routes that align with the principles of green chemistry. This includes the use of safer, renewable solvents, reducing energy consumption, and designing processes that minimize waste (high atom economy).
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Applying flow chemistry to the synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid could streamline its production.
One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. Recent advancements in the one-step conversion of ortho-aminophenylacetic acid amides or esters to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents exemplify this approach. sioc-journal.cngoogle.com
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Future (Green) Synthesis |
|---|---|---|
| Solvents | Often uses chlorinated or polar aprotic solvents (e.g., DMF) | Focus on benign solvents (e.g., water, ethanol) or solvent-free conditions |
| Catalysts | May use stoichiometric reagents or heavy metals | Employs recyclable, non-toxic catalysts; biocatalysis |
| Energy Input | Often requires high temperatures (reflux) | Aims for room temperature reactions, microwave or ultrasonic assistance |
| Waste Generation | Can produce significant amounts of byproducts and waste | High atom economy, minimizing waste streams |
| Efficiency | Multiple steps with intermediate purification | One-pot reactions, continuous flow processes |
Expansion of Structure-Activity Relationship (SAR) Studies to New Chemical Space
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For this compound, the existing framework can be systematically modified to explore new chemical space and optimize therapeutic properties.
Key areas for future SAR expansion include:
Modification of the Benzyloxy Group: The phenyl ring of the benzyloxy moiety is a prime candidate for substitution. Research has already shown that adding substituents can dramatically affect potency and lipophilicity. For instance, in a series of related compounds, modifying this ring led to picomolar agonists of the S1P1 receptor. nih.gov Future studies should explore a wider array of electronic and steric variations to fine-tune activity and selectivity.
Alterations to the Indazole Core: The indazole ring itself offers positions for substitution that could influence binding affinity, selectivity, and pharmacokinetic properties.
Replacement of the Carboxylic Acid: The carboxylic acid group is a key functional handle but can also lead to poor metabolic stability or cell permeability. Replacing it with bioisosteres (e.g., tetrazoles, hydroxamic acids) could lead to compounds with improved drug-like properties.
Diverse Scaffolds: Using the 7-benzyloxy-1H-indazole core as a starting point to build more complex, three-dimensional structures could lead to interactions with entirely new biological targets.
Table 2: Illustrative SAR Data for 7-Benzyloxy Analogues Targeting the S1P1 Receptor
| Compound ID | R1 Group | R2 Group | EC50 (nM) | Lipophilic Efficiency (LiPE) |
|---|---|---|---|---|
| 12 | CF3 | cyclopentyl | 0.095 | 2.9 |
| 13 | CN | cyclopentyl | 0.49 | 3.5 |
| 18 | CF3 | Oi-Pr | 0.15 | 3.8 |
| 19 | CN | Oi-Pr | 0.15 | 5.1 |
Data adapted from a study on related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, demonstrating the impact of substituent changes on biological activity. nih.gov
Deeper Elucidation of Molecular Mechanisms of Action
While derivatives of this compound have been identified as potent modulators of targets like the S1P1 receptor, a deeper understanding of their molecular mechanisms is crucial. nih.gov Future research must move beyond identifying primary targets to mapping the full biological impact of these compounds.
Priorities for mechanistic studies include:
Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of these compounds bound to their protein targets would provide definitive evidence of the binding mode. This information is invaluable for explaining existing SAR and guiding the rational design of next-generation molecules. The indazole-3-amide framework, for example, is known to be an effective hinge-binding fragment in kinases. nih.gov
Target Selectivity Profiling: Comprehensive screening against panels of related proteins (e.g., the entire S1P receptor family or a broad kinase panel) is necessary to understand selectivity. High selectivity is often critical for minimizing off-target side effects. For instance, avoiding the S1P3 receptor is desirable to prevent bradycardia. nih.gov
Downstream Signaling Pathways: Once a compound binds its target, it initiates a cascade of downstream events. Techniques like transcriptomics and proteomics can be used to map these changes in signaling pathways, providing a holistic view of the compound's cellular effects.
Off-Target Identification: Unbiased chemical proteomics approaches can help identify unintended binding partners ("off-targets"), which can be responsible for unexpected toxicity or provide opportunities for drug repositioning.
Exploration of Additional Therapeutic Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions. nih.gov While this compound and its derivatives have shown promise in inflammation, autoimmune diseases, and cancer, their potential is likely much broader. chemimpex.comnih.gov
Future research should systematically explore new therapeutic areas:
Neurological Disorders: Related indazole compounds are being investigated for neurological applications. chemimpex.com Given that targets like the S1P receptors play roles in the central nervous system, exploring the potential of these compounds for conditions such as Alzheimer's disease, Parkinson's disease, or neuropathic pain is a logical next step.
Infectious Diseases: The structural motifs present in this compound could be adapted to target enzymes or proteins essential for the survival of bacteria, viruses, or fungi.
Metabolic Diseases: Indazole derivatives have been investigated for anti-diabetic properties, opening another avenue for exploration. nih.gov
Antispermatogenic Agents: Certain substituted 1-benzyl-1H-indazole-3-carboxylic acids have been studied for their potential as male contraceptives. google.com
Table 3: Potential Therapeutic Areas for Future Investigation
| Therapeutic Area | Rationale / Key Targets |
|---|---|
| Autoimmune Diseases | Established activity as S1P1 receptor modulators (e.g., for Multiple Sclerosis). nih.gov |
| Oncology | The indazole core is present in numerous kinase inhibitors (e.g., Pazopanib, Asitinib). nih.gov |
| Pain and Inflammation | The compound is a known intermediate for anti-inflammatory and analgesic drugs. chemimpex.com |
| Neurodegeneration | S1P receptors and various kinases are implicated in the pathology of neurodegenerative diseases. |
| Male Contraception | Other indazole-3-carboxylic acid derivatives have shown antispermatogenic activity. google.com |
Integration of Advanced Computational Methods for Drug Discovery and Design
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new drugs. nih.gov Integrating these methods into the research pipeline for this compound can save significant time and resources.
Future directions should leverage a variety of computational tools:
Virtual High-Throughput Screening (vHTS): Large digital libraries of compounds based on the 7-benzyloxy-1H-indazole scaffold can be rapidly screened in silico against the three-dimensional structures of biological targets to identify promising initial hits. nih.gov
Molecular Docking and Dynamics: These methods predict how a molecule binds to its target and the stability of the resulting complex. beilstein-journals.orgco-ac.com This can be used to rationalize SAR data and prioritize the synthesis of compounds predicted to have the highest affinity.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of novel, unsynthesized compounds, thereby guiding design efforts. openmedicinalchemistryjournal.com
De Novo Design: Advanced algorithms can design entirely new molecules from scratch that are optimized to fit the binding site of a target protein, potentially leading to novel and highly potent chemical matter. openmedicinalchemistryjournal.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized, helping to identify and eliminate molecules with poor drug-like properties early in the process.
Table 4: Application of Computational Methods in Drug Design
| Computational Method | Application for this compound |
|---|---|
| Virtual Screening | Screen virtual libraries of derivatives against new therapeutic targets. openmedicinalchemistryjournal.com |
| Molecular Docking | Predict the binding mode of derivatives within a target's active site (e.g., a kinase or GPCR). beilstein-journals.org |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex to assess binding stability. |
| QSAR | Develop models based on existing SAR data to predict the activity of new designs. |
| De Novo Design | Generate novel molecular structures tailored to a specific protein binding pocket. openmedicinalchemistryjournal.com |
Q & A
Q. What are the standard synthetic routes for preparing 7-benzyloxy-1H-indazole-3-carboxylic acid?
The synthesis typically involves functionalization of the indazole core. A common approach includes:
- Step 1 : Acylation of indazole-3-carboxylic acid using benzyloxy groups via coupling agents like diethyl cyanophosphonate (DCF) in anhydrous solvents (e.g., CH₂Cl₂ or DMF) .
- Step 2 : Introduction of the benzyloxy group at position 7 using benzyl chloride derivatives under basic conditions (e.g., triethylamine) .
- Step 3 : Purification via column chromatography or recrystallization, with purity verified by HPLC (≥98%) .
Q. How can researchers confirm the structural identity of this compound?
Key analytical methods include:
Q. What methods are recommended for assessing the purity of this compound?
- HPLC analysis : Use a C18 column with a gradient of MeCN/water (0.1% TFA) at 254 nm. Purity thresholds ≥95% are typical for research-grade material .
- Melting point determination : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve aroylation efficiency at the indazole N-1 position?
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Time-course studies : Evaluate inhibition kinetics over extended periods to identify transient effects .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with assays .
- Statistical modeling : Apply structural equation modeling (SEM) to disentangle confounding variables in dose-response curves .
Q. What strategies resolve regioselectivity challenges during benzyloxy group installation?
Q. How can researchers develop robust analytical methods for detecting trace impurities?
- Hyphenated techniques : Combine LC-MS/MS with UV detection for sensitivity (ppb-level detection) .
- Column optimization : Test HILIC or ion-pair chromatography for polar byproducts .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify stability-linked impurities .
Data Interpretation & Conflict Resolution
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Validate protocols using reference inhibitors (e.g., ATP-competitive controls) .
- Buffer compatibility checks : Ionic strength and pH variations can alter enzyme-ligand interactions .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
